Cas no 79484-89-2 (D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-)

D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- structure
79484-89-2 structure
Product Name:D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-
CAS-nummer:79484-89-2
MF:C30H41N6O16P
MW:772.65090918541
CID:568219
PubChem ID:135546947
Update Time:2025-04-19

D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-
    • methanopterin
    • Q27117220
    • 1-(4-{[(1R)-1-(2-amino-7-methyl-4-oxo-4,8-dihydropteridin-6-yl)ethyl]amino}phenyl)-1-deoxy-5-O-(5-O-{[(1S)-1,3-dicarboxypropoxy](hydroxy)phosphoryl}-alpha-D-ribofuranosyl)-D-ribitol
    • SCHEMBL989204
    • Pentitol, 1-(4-((1-(2-amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl)amino)phenyl)-1-deoxy-5-O-(5-O-((1,3-dicarboxypropoxy)hydroxyphosphinyl)-alpha-D-ribofuranosyl)-
    • DTXSID90229708
    • 79484-89-2
    • CHEBI:37660
    • Inchi: 1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1
    • InChI-sleutel: ZHAHWVAVMXKKOA-NKRFXTRVSA-N
    • LACHT: P(=O)(O)(O[C@H](C(=O)O)CCC(=O)O)OC[C@@H]1[C@H]([C@H]([C@@H](OC[C@H]([C@H]([C@H](CC2C=CC(=CC=2)N[C@H](C)C2C(C)=NC3=C(C(NC(N)=N3)=O)N=2)O)O)O)O1)O)O

Berekende eigenschappen

  • Exacte massa: 772.231666
  • Monoisotopische massa: 772.231666
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 11
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 19
  • Complexiteit: 1340
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 355
  • XLogP3: -3.9

Experimentele eigenschappen

  • Dichtheid: 1.78
  • Kookpunt: 1159.6°C at 760 mmHg
  • Vlampunt: 655.1°C
  • Brekindex: 1.716
  • PSA: 369.36000
  • LogboekP: -1.02890

D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- Gerelateerde literatuur

Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd